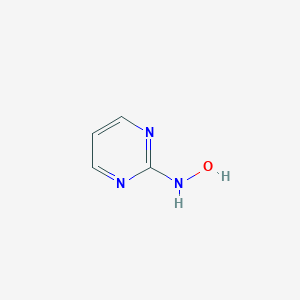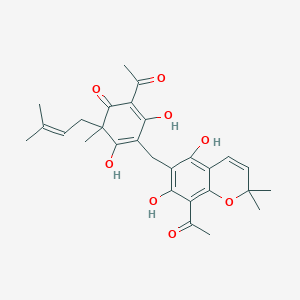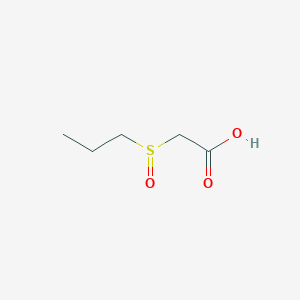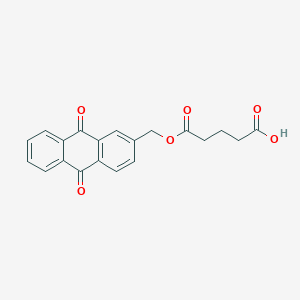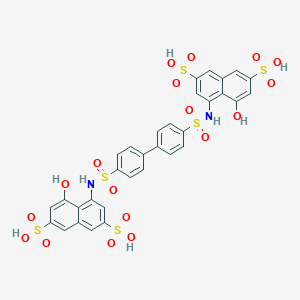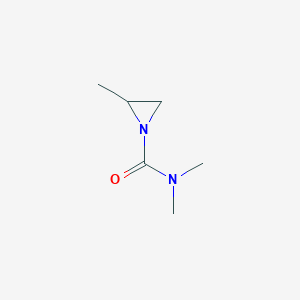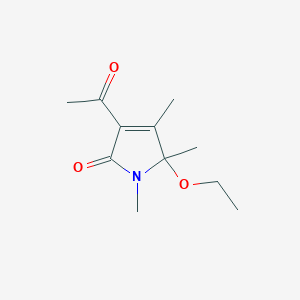
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one, also known as AETP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AETP belongs to the family of pyrrol-2-ones and is known for its unique biochemical and physiological effects.
Mecanismo De Acción
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one works by binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and act as an antioxidant, 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to improve memory and learning in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one's antioxidant properties can also be useful in studying oxidative stress-related diseases. One limitation of using 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one. One area of interest is its potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one's ability to inhibit acetylcholinesterase could make it a promising candidate for this application. Another potential area of research is 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one's anti-tumor properties, which could make it a candidate for the treatment of cancer. Finally, further research is needed to better understand the mechanism of action of 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one and its potential applications in a variety of physiological processes.
Métodos De Síntesis
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one can be synthesized using a variety of methods, including the reaction of ethyl acetoacetate with 3,4,5-trimethylpyrrole in the presence of a base. Another method involves the reaction of 3-acetyl-5-methyl-1,4,5-trimethylpyrrol-2-one with ethyl iodide in the presence of a base.
Aplicaciones Científicas De Investigación
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has been studied for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
132561-08-1 |
|---|---|
Nombre del producto |
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one |
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one |
InChI |
InChI=1S/C11H17NO3/c1-6-15-11(4)7(2)9(8(3)13)10(14)12(11)5/h6H2,1-5H3 |
Clave InChI |
SLNQFJILJJUIPN-UHFFFAOYSA-N |
SMILES |
CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C |
SMILES canónico |
CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C |
Sinónimos |
2H-Pyrrol-2-one,3-acetyl-5-ethoxy-1,5-dihydro-1,4,5-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



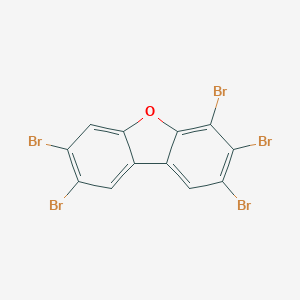
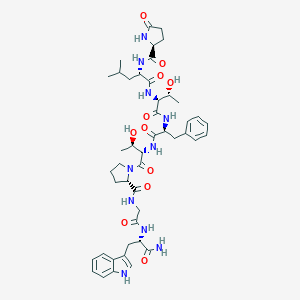
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
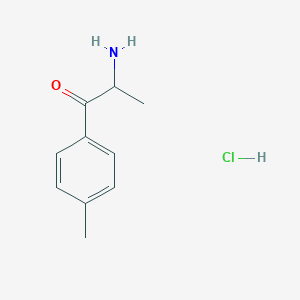
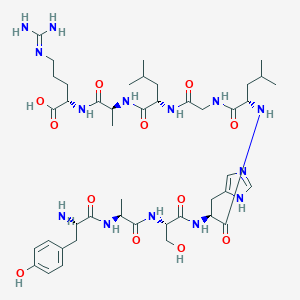
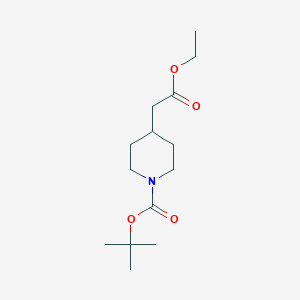

![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
